2-(Benzyloxy)-4-bromo-1-ethynylbenzene
Description
2-(Benzyloxy)-4-bromo-1-ethynylbenzene (C₁₄H₁₁BrO) is a brominated aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at position 2, a bromine atom at position 4, and an ethynyl group (-C≡CH) at position 1. This compound is notable for its unique electronic and steric properties, driven by the electron-withdrawing bromine, the moderately electron-donating benzyloxy group, and the highly reactive ethynyl moiety. The ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling), making the compound valuable in pharmaceutical and materials science research .
Properties
IUPAC Name |
4-bromo-1-ethynyl-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c1-2-13-8-9-14(16)10-15(13)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYHRYJPEOZBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-ethynylbenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
While specific industrial production methods for 2-(Benzyloxy)-4-bromo-1-ethynylbenzene are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-1-ethynylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura and Sonogashira.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction can modify the functional groups present on the benzene ring.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the benzyloxy and bromo groups can engage in hydrogen bonding and halogen bonding, respectively . These interactions can influence the compound’s reactivity and its ability to bind to specific targets.
Comparison with Similar Compounds
Table 1: Key Properties of 2-(Benzyloxy)-4-bromo-1-ethynylbenzene and Analogues
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